Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone
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Overview
Description
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylamino group, and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone typically involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of the cyclohexyl and dimethylamino groups. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of biphenyl with cyclohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reductive Amination:
Industrial Production Methods
Industrial production of Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone can be compared with other similar compounds, such as:
Cyclohexyl(4-(dimethylamino)phenyl)methanone: Similar structure but with a different substitution pattern on the biphenyl moiety.
2-(1-(Dimethylamino)cyclohexyl)-1,1-diphenyl-1-ethanol hydrochloride: Contains a cyclohexyl and dimethylamino group but with an additional diphenyl moiety and an alcohol group.
Properties
CAS No. |
922529-81-5 |
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Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
cyclohexyl-[2-[4-(dimethylamino)phenyl]phenyl]methanone |
InChI |
InChI=1S/C21H25NO/c1-22(2)18-14-12-16(13-15-18)19-10-6-7-11-20(19)21(23)17-8-4-3-5-9-17/h6-7,10-15,17H,3-5,8-9H2,1-2H3 |
InChI Key |
CMTVYMTWBKYXNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3CCCCC3 |
Origin of Product |
United States |
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